molecular formula C26H22N2O2 B7699599 N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide

N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide

Cat. No.: B7699599
M. Wt: 394.5 g/mol
InChI Key: XXIHLMCTIBCGJW-OVVQPSECSA-N
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Description

N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide is a synthetic organic compound that belongs to the class of naphthalene derivatives These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Properties

IUPAC Name

N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-26(17-20-6-2-1-3-7-20)28-27-18-21-11-14-25(15-12-21)30-19-22-10-13-23-8-4-5-9-24(23)16-22/h1-16,18H,17,19H2,(H,28,29)/b27-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHLMCTIBCGJW-OVVQPSECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalen-2-ylmethoxy Intermediate: This step involves the reaction of naphthalene with methanol in the presence of a catalyst to form naphthalen-2-ylmethanol.

    Condensation Reaction: The naphthalen-2-ylmethanol is then reacted with 4-(bromomethyl)phenylamine to form the intermediate 4-(naphthalen-2-ylmethoxy)phenylamine.

    Schiff Base Formation: The final step involves the condensation of 4-(naphthalen-2-ylmethoxy)phenylamine with 2-phenylacetyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as naphthoquinones and naphthalenediols share structural similarities with N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide.

    Phenylacetamide Derivatives: Compounds like acetaminophen and phenylacetamide itself are structurally related.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

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